molecular formula C6H15KSi B14612682 Triethylsilyl potassium CAS No. 57246-22-7

Triethylsilyl potassium

Cat. No.: B14612682
CAS No.: 57246-22-7
M. Wt: 154.37 g/mol
InChI Key: CLQYOQOBOGBMPB-UHFFFAOYSA-N
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Description

Triethylsilyl potassium is a potassium-based reagent used in synthetic organic chemistry, particularly in reactions involving the transfer of the triethylsilyl group. Potassium silanolates, a related class of compounds, are valued for their solubility in common organic solvents, which facilitates their use in various chemical transformations under mild reaction conditions. In a research context, this reagent may be employed in the deprotection of silyl ethers. For instance, potassium fluoride is known to cleave triethylsilyl (TES) ethers, and potassium salts can play a role in selective deprotection strategies where one silyl group is removed in the presence of another. The compound is intended for use by qualified research professionals. Handling should follow standard laboratory safety protocols. For Research Use Only (RUO). Not intended for diagnostic or therapeutic uses.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

57246-22-7

Molecular Formula

C6H15KSi

Molecular Weight

154.37 g/mol

IUPAC Name

potassium;triethylsilanide

InChI

InChI=1S/C6H15Si.K/c1-4-7(5-2)6-3;/h4-6H2,1-3H3;/q-1;+1

InChI Key

CLQYOQOBOGBMPB-UHFFFAOYSA-N

Canonical SMILES

CC[Si-](CC)CC.[K+]

Origin of Product

United States

Structural Elucidation and Aggregation Behavior of Organosilyl Potassium Compounds

Solution-Phase Aggregation Studies: Dimeric and Monomeric Forms

The aggregation state of organosilyl potassium compounds in solution is highly dependent on the surrounding solvent environment. These compounds typically exist in an equilibrium between monomeric and dimeric species, and in some cases, higher-order aggregates.

In weakly coordinating or non-polar solvents, such as toluene (B28343) or hexane, organosilyl potassium species tend to form dimeric structures. chemrxiv.org This aggregation is driven by the desire of the potassium cation to increase its coordination number, leading it to bridge between two silyl (B83357) anions.

Conversely, in strongly coordinating polar aprotic solvents like tetrahydrofuran (B95107) (THF), the equilibrium shifts towards the monomeric form. chemrxiv.org The solvent molecules effectively solvate the potassium cation, satisfying its coordination requirements and reducing the energetic favorability of forming a dimer. The addition of powerful coordinating agents, known as ligands (e.g., crown ethers or cryptands), can also promote the formation of well-defined, solvent-separated ion pairs or ligand-stabilized monomers. researchgate.net The deaggregation into monomeric species is often associated with an increase in reactivity, as the anionic silicon center becomes more accessible. rsc.org

This solvent-dependent behavior is a general feature for many alkali metal reagents, where the balance between aggregated and monomeric forms dictates the compound's reactivity. chemrxiv.orgrsc.org Studies on analogous potassium silylamides have demonstrated this principle clearly; for instance, potassium tert-butyl(trimethylsilyl)amide is dimeric in weakly coordinating solvents but monomeric in neat THF. chemrxiv.org

Solvent TypePredominant SpeciesReason
Non-coordinating (e.g., Toluene, Hexane)Dimer / Higher AggregatePotassium cation bridges between silyl anions to satisfy its coordination sphere.
Strongly Coordinating (e.g., THF)MonomerSolvent molecules coordinate to the potassium cation, preventing aggregation. chemrxiv.org
Non-coordinating + Ligand (e.g., Toluene + Crown Ether)Ligand-separated MonomerStrongly coordinating ligand encapsulates the potassium cation. researchgate.net

Solid-State Structural Characterization of Organosilyl Potassium Complexes

X-ray crystallography provides definitive insights into the solid-state structures of organosilyl potassium compounds. In the absence of strongly coordinating solvents or ligands, these compounds often crystallize as aggregates, forming either discrete dimers or extended polymeric chains.

For example, the solid-state structure of methoxybis(trimethylsilyl)silyl potassium, when crystallized from benzene (B151609), reveals a dimeric arrangement with a central K₂O₂Si₂ core. researchgate.net Similarly, many alkali metal amides, including potassium hexamethyldisilazide (KHMDS), form dimeric structures in the solid state. wikipedia.org

In other cases, extended polymeric structures are observed. The solid-state structure of α,α-bis(trimethylsilyl)benzylpotassium, a Lewis base-free complex, shows a two-dimensional sheetlike coordination polymer. acs.org This polymeric network is sustained by a combination of different intermolecular interactions, including contacts between potassium and the silicon-methyl groups of adjacent units. acs.org

CompoundStructural MotifKey FeaturesReference
Methoxybis(trimethylsilyl)silyl potassiumDimerForms a central cluster involving potassium, oxygen, and silicon atoms. researchgate.net
α,α-Bis(trimethylsilyl)benzylpotassiumCoordination PolymerSheetlike structure with multiple intermolecular K-C and K-Si contacts. acs.org
Potassium Hexamethyldisilazide (KHMDS)DimerA common structural motif for sterically hindered alkali metal amides. wikipedia.org

Investigations of Cation-π Interactions and Intermolecular Potassio-Carbon Contacts

Beyond simple ionic bonding, the structures of organosilyl potassium compounds are often stabilized by more subtle, noncovalent interactions. Among the most significant are cation-π interactions and direct potassio-carbon contacts.

A cation-π interaction is an attractive, noncovalent force between a cation (in this case, K⁺) and the electron-rich face of a π-system, such as an aromatic ring (e.g., benzene or toluene) or a polyene. wikipedia.orgproteopedia.org This interaction is primarily electrostatic in nature. proteopedia.org In the crystal structures of several organopotassium compounds, the potassium ion is positioned directly over an aromatic ring of a neighboring molecule or a solvent molecule, contributing significantly to the stability of the crystal lattice. acs.orgcapes.gov.br For instance, in the polymeric structure of α,α-bis(trimethylsilyl)benzylpotassium, the phenyl ring of one unit is bonded to a potassium ion of a neighboring unit. acs.org Theoretical studies on potassium-polyene complexes also show that the potassium ion (K⁺) positions itself above the π-cloud of the carbon backbone to maximize stability. nih.gov

In addition to cation-π interactions, direct intermolecular contacts between potassium and carbon atoms (potassio-carbon contacts) that are not part of the primary anionic framework are frequently observed. These can include agostic interactions, where a C-H bond from a methyl or alkyl group donates electron density to the electron-deficient potassium center. The solid-state structure of α,α-bis(trimethylsilyl)benzylpotassium exhibits such agostic Si-Me···K interactions, which help to saturate the coordination sphere of the potassium ion in the absence of other Lewis bases. acs.org

Influence of Solvent and Ligand Coordination on Structure

The coordinating environment plays a definitive role in shaping the molecular structure of organosilyl potassium compounds, both in solution and in the solid state. tandfonline.comacs.org The size of the metal, the steric bulk of the ligands, and the coordinating ability of the solvent collectively determine the final structure. libretexts.org

The transition from an aggregated state (dimer or polymer) in non-polar media to a monomeric state in a coordinating solvent like THF is a direct consequence of solvent coordination. chemrxiv.org The oxygen atoms of the THF molecules act as Lewis bases, donating electron density to the potassium cation and forming a stable solvation shell. This solvation disrupts the intermolecular bridging that holds the aggregates together.

The introduction of specific ligands can lead to the isolation of well-defined, crystalline complexes with distinct structures. Crown ethers, such as 18-crown-6 (B118740), are particularly effective at sequestering potassium ions. They encapsulate the cation within their macrocyclic cavity, leading to the formation of solvent-separated ion pairs, where the silyl anion and the complexed cation are distinct entities. For example, the reaction of tris(trimethylsilyl)methoxysilane with potassium tert-butoxide in the presence of 18-crown-6 yields a stable crown ether adduct of the resulting silyl potassium anion. researchgate.net This demonstrates how the deliberate addition of a ligand can be used to control the structure and potentially modify the reactivity of the organosilyl potassium species.

Advanced Applications of Triethylsilyl Potassium Systems and Organosilyl Potassium Reagents in Contemporary Organic Synthesis

Catalytic Applications in C-C and C-Heteroatom Bond Formation

Cross-Coupling Reactions Utilizing Organopotassium Reagents, Including Direct C-H Metalation

Organopotassium reagents have emerged as potent nucleophiles in cross-coupling reactions, offering a direct and atom-economical route to C-C bond formation. nih.gov A significant advantage of these reagents is their accessibility through direct C-H metalation of even weakly acidic hydrocarbons, a transformation that is often challenging with other organometallic compounds. nih.govacs.org This approach bypasses the need for pre-functionalized starting materials, thereby streamlining synthetic sequences. nih.gov

Recent advancements have demonstrated the successful use of in situ-generated organopotassium compounds in palladium-catalyzed cross-coupling reactions with aryl halides. nih.govacs.orgnih.gov The success of these transformations is often dependent on the use of specialized ligands, such as electron-rich ylide-substituted phosphines (YPhos), which facilitate the rapid conversion of the potassium species. nih.govacs.orgnih.gov These reactions can be performed in a one-pot manner at room temperature, avoiding the need for purification of the intermediate organopotassium species. acs.orgnih.gov

The direct C-H metalation to generate the organopotassium reagent can be achieved using strong bases like a Lochmann-Schlosser superbase or (trimethylsilyl)methylpotassium. nih.gov This strategy has been successfully applied to a range of substrates, including the direct coupling of phenyl potassium, formed from the metalation of benzene (B151609), with aryl chlorides. nih.gov

Table 1: Examples of Palladium-Catalyzed Cross-Coupling with In Situ-Generated Organopotassium Reagents

Organopotassium Reagent Source Aryl Halide Catalyst System Product Yield (%)
Toluene (B28343) 4-Chloroanisole Pd-precatalyst with joYPhos ligand 4-Methyldiphenylmethane High
Benzene 4-Chloroanisole Pd-precatalyst with joYPhos ligand 4-Methoxybiphenyl High

This table is generated based on findings from studies on Pd-catalyzed cross-coupling reactions. nih.govacs.org

While highly effective, the high reactivity of organopotassium reagents can present challenges, such as unwanted side reactions like homocoupling or dehalogenation. nih.gov However, the limited solubility of some in situ-generated organopotassium species can be advantageous in minimizing these side reactions and catalyst degradation. acs.org

Base-Catalyzed Silylation Reactions (e.g., sp C-H Silylation of Terminal Alkynes)

The silylation of terminal alkynes is a fundamental transformation in organic synthesis, providing access to valuable alkynylsilane building blocks. While stoichiometric deprotonation with strong bases followed by trapping with a silyl (B83357) electrophile is a common method, catalytic approaches offer a more efficient and atom-economical alternative. researchgate.net Potassium bases have proven to be effective catalysts in these transformations.

Potassium tert-butoxide (KOt-Bu) has been shown to catalyze the dehydrogenative silylation of heteroaromatics and can be involved in radical-mediated pathways. stanford.edu In the context of terminal alkynes, potassium hydroxide (B78521) (KOH) has been demonstrated as a cost-effective and highly efficient catalyst for their silylation using trifluoromethyltrimethylsilane (TMSCF3). acs.orgacs.org This method is operationally simple, rapid, and exhibits broad functional group tolerance. acs.org

The proposed mechanism for the KOH-catalyzed silylation of terminal alkynes involves the initial deprotonation of the alkyne by KOH to form a potassium acetylide. acs.org This acetylide then reacts with the silylating agent to form a pentacoordinate silicate (B1173343) intermediate, which subsequently reacts with another equivalent of the alkyne to furnish the silylated product and regenerate the active catalytic species. acs.org

Table 2: Potassium Hydroxide-Catalyzed Silylation of Terminal Alkynes with TMSCF3

Alkyne Silylating Agent Catalyst Product Yield (%)
Phenylacetylene TMSCF3 KOH (Trimethylsilyl)phenylacetylene 96
4-Methoxyphenylacetylene TMSCF3 KOH 1-Methoxy-4-((trimethylsilyl)ethynyl)benzene High

This table is based on data from research on KOH-catalyzed silylation. acs.org

Furthermore, potassium bis(trimethylsilyl)amide (KHMDS) has also been identified as an efficient catalyst for the sp C-H silylation of various terminal alkynes, including those found in pharmaceutical compounds. researchgate.net

Stereoselective Transformations and Asymmetric Synthesis

While the direct application of triethylsilyl potassium in stereoselective transformations is not extensively documented, the principles of asymmetric synthesis using related organosilicon and organopotassium reagents provide a framework for its potential utility. Asymmetric synthesis aims to selectively produce one enantiomer of a chiral product. du.ac.in

In the realm of hydrosilylation, rhodium catalysts in combination with chiral ligands have been successfully employed for the asymmetric synthesis of silicon-stereogenic dibenzosiloles. nih.gov The use of potassium tert-butoxide as an additive in these reactions can facilitate the generation of the active catalyst. nih.gov This highlights the potential for potassium bases to play a crucial role in catalytic asymmetric processes involving organosilanes.

The enantioselective deprotonation of prochiral ketones using chiral lithium amide bases to form trimethylsilyl (B98337) enol ethers is a well-established method in asymmetric synthesis. acs.org This concept of using a chiral base to induce stereoselectivity could, in principle, be extended to organopotassium bases in conjunction with silylating agents.

Furthermore, copper-catalyzed asymmetric conjugate additions of terminal alkynes to activated olefins represent another area where stereocontrol is achieved. nih.gov These reactions often involve the in situ generation of a nucleophilic acetylide species, a role that could potentially be fulfilled by a pre-formed or in situ-generated silyl potassium reagent in a related transformation.

The development of chiral auxiliaries, reagents, and catalysts is central to asymmetric synthesis. york.ac.uk While specific examples involving this compound are scarce, the broader context of asymmetric catalysis suggests that the development of chiral ligands or potassium-based chiral reagents could enable its application in stereoselective C-C and C-heteroatom bond-forming reactions.

Reagent Applications in Specific Organic Transformations

Generation of Benzylic Nucleophiles

This compound and related systems can be instrumental in the generation of highly reactive benzylic nucleophiles. A combination of a hydrosilane, such as 1,1,3,3-tetramethyldisiloxane (B107390) (TMDSO), and potassium tert-butoxide (KOt-Bu) has been shown to generate benzylic nucleophiles in situ from styrene (B11656) derivatives. researchgate.netresearchgate.net These nucleophiles can then participate in subsequent reactions, such as alkylation with alkyl halides, to form new C(sp³)–C(sp³) bonds. researchgate.netresearchgate.net

The mechanism is proposed to proceed through a hydrogen atom transfer (HAT) from the hydrosilane to the styrene, which generates a benzylic radical. researchgate.netresearchgate.net This radical then undergoes a reductive radical polar crossover to form the benzylic nucleophile, which is subsequently trapped by an electrophile. researchgate.netresearchgate.net This method provides a transition-metal-free approach to the hydroalkylation of vinylarenes. researchgate.net

The reaction of benzyl (B1604629) potassium with carbon monoxide provides another example of the reactivity of benzylic nucleophiles. Depending on the steric hindrance of the benzyl anion, different products can be obtained, ranging from those derived from carbene dimerization to products of multiple CO insertions followed by intramolecular cyclization. nih.gov

Functionalization of Heteroarenes

The direct C-H functionalization of heteroarenes is a powerful strategy for the synthesis of valuable substituted heterocyclic compounds. Organosilyl potassium reagents and related systems have proven effective in this regard. Potassium tert-butoxide, in particular, has been utilized as a catalyst for the direct dehydrogenative C-H silylation of heteroarenes with hydrosilanes, such as triethylsilane. stanford.eduorgsyn.orgcaltech.edu

This method avoids the need for pre-functionalization of the heteroarene with halogen or organometallic moieties and often proceeds without the need for expensive and toxic transition metal catalysts. stanford.eduorgsyn.org The reaction is believed to proceed through a radical chain mechanism. stanford.edu The combination of a bulky basic anion and a potassium cation is crucial for the success of this transformation. stanford.edu

Table 3: Potassium tert-Butoxide-Catalyzed C-H Silylation of Heteroarenes

Heteroarene Hydrosilane Catalyst Product Yield (%)
1-Methylindole Triethylsilane KOt-Bu 1-Methyl-2-(triethylsilyl)-1H-indole 70-72
Thiophene Triethylsilane KOt-Bu 2-(Triethylsilyl)thiophene Moderate to Good

This table is compiled from information on KOt-Bu catalyzed C-H silylation reactions. stanford.eduorgsyn.orgcaltech.edu

The functionalization of heteroarenes can also be achieved through deprotonation with a strong base to generate a heteroaryl anion, which can then be trapped with an electrophile. scispace.com The use of potassium bases in these deprotonative metalation strategies is a common approach.

Base-Catalyzed Addition of Alkynylsilanes to Ketones

The base-catalyzed addition of alkynylsilanes to ketones represents a significant method for the formation of silyl-protected propargylic alcohols. This transformation is a valuable tool in organic synthesis, providing access to versatile building blocks. The reaction generally involves the activation of a terminal alkynylsilane by a base, which then undergoes nucleophilic addition to a ketone.

Recent research has demonstrated the efficacy of potassium-based systems in catalyzing this addition. For instance, potassium bis(trimethylsilyl)amide (KHMDS) has been identified as an efficient, transition-metal-free catalyst for this process. rsc.org This method allows for the functionalization of a wide variety of ketones, including those found in pharmaceuticals and other biorelevant molecules. rsc.org The use of a catalytic amount of a potassium base offers an advantage over stoichiometric processes that often require hazardous reagents like n-butyllithium and corrosive chlorosilanes. rsc.org

The general mechanism involves the deprotonation of the terminal alkyne by the potassium base to generate a potassium acetylide intermediate. This highly nucleophilic species then attacks the electrophilic carbonyl carbon of the ketone, forming a potassium alkoxide. Subsequent workup or reaction with a silylating agent yields the desired silyl-protected tertiary propargylic alcohol. The reaction's scope is broad, with successful additions to various alkyl, aryl, and cyclic ketones.

Detailed research findings have shown high yields for this transformation across a range of substrates. For example, the addition of bis(trimethylsilyl)acetylene (B126346) to different ketones in the presence of KHMDS has been reported to produce the corresponding protected alkynols in yields often exceeding 70% and, in many cases, reaching up to 99%. rsc.org The reaction tolerates various functional groups and has been successfully applied to complex molecules. rsc.org

Table 1: Examples of Base-Catalyzed Addition of Bis(trimethylsilyl)acetylene to Ketones

Ketone Substrate Product Yield (%)
Propiophenone 3r 99
4'-Fluoropropiophenone 3s 70
Benzophenone 3t 99
4,4'-Difluorobenzophenone 3u 94
Dicyclohexyl ketone 3v 99
Cyclohexanone 3x 91

Data sourced from Kuciński et al. rsc.org

Stannylative Substitution Reactions

Organosilyl potassium reagents play a crucial role in the generation of other highly reactive organometallic species, which can then be used in substitution reactions. A notable application is in the generation of stannylpotassium (Sn-K) reagents for stannylative substitution reactions. These reactions are important for creating carbon-tin bonds, which are valuable in cross-coupling chemistry.

A recently developed method allows for the direct and convenient generation of stannylpotassium reagents by reacting a silylstannane, such as a (triorganosilyl)stannane, with potassium tert-butoxide (t-BuOK). rsc.orgrsc.orgrsc.org This in situ generation avoids the need for harsh conditions or specialized equipment often associated with the preparation of highly reactive organometallic reagents. rsc.org

The generated stannylpotassium reagent is a potent nucleophile and can be directly used in the stannylative substitution of aryl halides. rsc.orgrsc.org This process occurs under transition-metal-free conditions and provides a straightforward route to a variety of arylstannanes. rsc.orgrsc.org The reaction mechanism is believed to proceed through an ionic pathway, potentially involving a halogen-metal exchange that generates an aryl anion intermediate. rsc.orgrsc.org

The reactivity of these potassium-based reagents is noteworthy. Stannylpotassium reagents have demonstrated significantly higher reactivity compared to their more common stannyllithium (Sn-Li) counterparts. rsc.orgrsc.org This enhanced reactivity is attributed to the greater ionic character of the Sn-K bond, which increases the nucleophilicity of the stannyl (B1234572) anion. rsc.orgrsc.orgrsc.org The scope of this stannylation reaction is broad, accommodating a diverse range of aryl iodides and bromides bearing both electron-donating and electron-withdrawing groups. rsc.org

Table 2: Stannylative Substitution of p-Bromotoluene with in situ-generated Bu₃Sn-K

Silylstannane Precursor Additive Temperature (°C) Time (h) Product Yield (%)
TMS-SnBu₃ t-BuOK 30 1 Tributyl(p-tolyl)stannane 54

Data sourced from Hiraoka et al. rsc.org

Future Directions and Emerging Research Avenues in Triethylsilyl Potassium Chemistry

Development of Novel Precursor Systems for In Situ Generation

The reactivity and utility of triethylsilyl potassium are intrinsically linked to its method of generation, which is predominantly an in situ process. Research is actively exploring new precursor systems to enhance efficiency, safety, and substrate compatibility.

Historically, silyl (B83357) anions have been prepared from reactions of organo-alkali reagents or by the reduction of silyl halides. However, the modern trend leans towards catalytic generation from more benign and readily available precursors. A prominent method involves the reaction of a hydrosilane, such as triethylsilane (Et3SiH), with a strong potassium base like potassium tert-butoxide (KOt-Bu). This approach is advantageous as it avoids the use of pyrophoric reagents and generates the active silyl potassium species directly in the reaction mixture.

Emerging strategies draw inspiration from the generation of other organopotassium reagents. For instance, the combination of commercially available (trimethylsilyl)methyllithium (B167594) and potassium tert-butoxide has been used to prepare other organopotassium compounds in situ for cross-coupling reactions. nih.gov A similar transmetalation approach could be envisioned for generating this compound from a less reactive triethylsilyl-lithium precursor.

Furthermore, novel activation methods are being investigated. The use of silylboronic esters with a copper catalyst and a potassium base represents an innovative route to generate silyl-metal species. rsc.orgrsc.org Adapting such systems could provide a new pathway to this compound under milder conditions. The development of precursors that react under non-basic or even photocatalytic conditions is a significant long-term goal, potentially involving radical pathways to generate the silyl anion equivalent. benthamdirect.comresearchgate.net

Precursor SystemBase/ActivatorKey Features
Triethylsilane (Et3SiH)Potassium tert-butoxide (KOt-Bu)Common, efficient, avoids pyrophoric reagents.
Triethylsilyl-metal (e.g., -Li)Potassium alkoxidePotential for transmetalation to form the more reactive potassium species.
Triethylsilylboronic esterCopper catalyst + KOt-BuNovel activation method, potential for milder reaction conditions.
Photosensitive PrecursorsLight / PhotocatalystFuture goal; would enable generation under neutral, non-basic conditions.

Expansion of Catalytic Scope and Selectivity

The catalytic systems that generate this compound are proving to be versatile tools for a range of chemical transformations. A major focus of current research is to broaden the scope of these reactions to include a more diverse array of substrates and to achieve higher levels of selectivity.

The dehydrogenative C-H silylation of heteroaromatics using the Et3SiH/KOt-Bu system is a cornerstone application. caltech.edu Research is now aimed at extending this methodology to less activated C-H bonds, including those on arenes and alkanes, which remains a significant challenge. The choice of the potassium cation is crucial; studies have shown that alkali metal bases with larger cations (K+, Rb+, Cs+) are effective, whereas smaller cations (Li+, Na+) often show no reactivity. caltech.edu This highlights the unique role of the potassium counterion in facilitating the reaction.

The catalytic scope has been successfully extended to the silylation of other bonds, including:

O-H bonds: The dehydrogenative silylation of alcohols and phenols to form silyl ethers is a well-established and efficient process, often achievable with milder bases like potassium carbonate. rsc.org

N-H bonds: Silylation of amines and related compounds is an area of active development.

C(sp)-H bonds: Terminal alkynes are readily silylated using potassium bases, providing a direct route to valuable alkynylsilane building blocks. researchgate.net

Achieving high regioselectivity and stereoselectivity is another critical frontier. In reactions with substrates possessing multiple reactive sites, directing the silylation to a specific position is paramount. This can be influenced by factors such as solvent, temperature, and the steric bulk of the silyl group. For example, in the silylation of certain heterocycles, the reaction can be tuned to favor either C2 or C3 functionalization by modifying reaction conditions. caltech.edu Furthermore, the development of chiral potassium-based systems for asymmetric silylation is an emerging area with the potential to provide direct access to enantioenriched organosilicon compounds.

Advanced Spectroscopic Probes for Transient Intermediate Characterization

A detailed understanding of the reaction mechanism is essential for optimizing existing processes and designing new ones. A significant challenge in studying this compound chemistry is the transient and highly reactive nature of the key intermediates. Advanced spectroscopic techniques are indispensable for their detection and characterization.

Mechanistic studies on the KOt-Bu-catalyzed silylation of heteroaromatics have employed a suite of spectroscopic tools to probe the reaction pathway. caltech.edu Key intermediates, such as hypercoordinated silicon species (silicates), are often proposed. These pentacoordinate siliconates are believed to form from the reaction of triethylsilane with the potassium alkoxide, weakening the Si-H bond and facilitating subsequent steps.

Techniques being applied in this area include:

Infrared (IR) Spectroscopy: FTIR studies can detect the formation of coordinated silane (B1218182) species by observing shifts in the Si-H stretching frequency. caltech.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy: In situ NMR experiments, including 29Si NMR, are powerful for observing the formation and consumption of silicon-containing species throughout the reaction. researchgate.net Deuterium labeling studies followed by NMR can help elucidate the fate of hydrogen atoms and confirm mechanisms like cross-dehydrogenative coupling. caltech.edu

Electron Paramagnetic Resonance (EPR) Spectroscopy: In cases where radical pathways are suspected, EPR is used to detect and characterize paramagnetic intermediates, such as the triethylsilyl radical. caltech.eduproquest.com The mixture of KOt-Bu and Et3SiH has been shown to be EPR active, supporting the involvement of radical species. caltech.edu

Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are used to identify products formed from radical trapping experiments, providing indirect evidence for the presence of specific radical intermediates like the TEMPO-SiEt3 adduct. caltech.edu

These spectroscopic investigations are crucial for distinguishing between proposed mechanistic pathways, which can include radical chain processes, concerted metalation-deprotonation, or pathways involving silylium-like species. researchgate.net

Deeper Theoretical Understanding of Reactivity and Structure-Reactivity Relationships

Complementing experimental studies, computational chemistry, particularly Density Functional Theory (DFT), has become a vital tool for gaining a deeper theoretical understanding of this compound chemistry. epstem.netnih.govnih.gov These theoretical models provide insights into the structures of transient intermediates and the energetics of reaction pathways that are often inaccessible through experimental means alone.

DFT calculations have been instrumental in several key areas:

Mechanism Elucidation: Computational studies have been used to model the energy profiles of proposed radical and non-radical pathways in C-H silylation reactions. caltech.edu These calculations help to assess the feasibility of different steps, such as the initial generation of a triethylsilyl radical from a hypercoordinated silicate (B1173343) intermediate, its subsequent addition to a heterocycle, and the final β-hydrogen scission step.

Understanding Regioselectivity: DFT can explain the experimentally observed regioselectivity by comparing the activation barriers for silyl radical addition to different positions on a substrate. For instance, calculations have successfully rationalized the preferential C2 silylation of certain N-methylindoles. caltech.edu

Structure of Intermediates: Theoretical models can predict the geometries of key intermediates, such as the interaction between the potassium cation and the silyl anion or the substrate. Gas-phase DFT calculations have explored the interaction of K+ with various anions, revealing preferred coordination modes that influence reactivity. nih.gov This is critical for understanding the role of the cation in catalysis.

Structure-Reactivity Relationships: By systematically modifying the structures of substrates or silanes in computational models, researchers can develop structure-reactivity relationships. This allows for the prediction of how electronic and steric factors will influence reaction outcomes, guiding the design of more efficient catalysts and reaction conditions.

Future theoretical work will likely focus on more complex models that explicitly include solvent effects and the aggregated nature of potassium bases in solution to provide an even more accurate picture of the reaction dynamics.

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